molecular formula C17H18N2O5S B14802347 3,4,5-trimethoxy-N'-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]benzohydrazide

3,4,5-trimethoxy-N'-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]benzohydrazide

Cat. No.: B14802347
M. Wt: 362.4 g/mol
InChI Key: KXEZNFJPULEXLW-VOTSOKGWSA-N
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Description

3,4,5-Trimethoxy-N’-[3-(2-thienyl)acryloyl]benzohydrazide is a complex organic compound with a molecular formula of C17H18N2O5S This compound is characterized by the presence of a trimethoxyphenyl group, a thienyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-[3-(2-thienyl)acryloyl]benzohydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid hydrazide with 3-(2-thienyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N’-[3-(2-thienyl)acryloyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl and benzohydrazide groups.

    Reduction: Reduced forms of the acrylate and benzohydrazide moieties.

    Substitution: Substituted derivatives at the benzohydrazide moiety.

Scientific Research Applications

3,4,5-Trimethoxy-N’-[3-(2-thienyl)acryloyl]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-[3-(2-thienyl)acryloyl]benzohydrazide involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The thienyl group can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function. The benzohydrazide moiety can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzohydrazide: Lacks the thienyl and acrylate groups, resulting in different chemical and biological properties.

    3,4,5-Trimethoxy-N’-[3-(2-furyl)acryloyl]benzohydrazide: Contains a furan ring instead of a thienyl ring, leading to variations in reactivity and biological activity.

    3,4,5-Trimethoxy-N’-[3-(2-pyridyl)acryloyl]benzohydrazide: Features a pyridine ring, which can alter its chemical behavior and interactions with biological targets.

Uniqueness

3,4,5-Trimethoxy-N’-[3-(2-thienyl)acryloyl]benzohydrazide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N'-[(E)-3-thiophen-2-ylprop-2-enoyl]benzohydrazide

InChI

InChI=1S/C17H18N2O5S/c1-22-13-9-11(10-14(23-2)16(13)24-3)17(21)19-18-15(20)7-6-12-5-4-8-25-12/h4-10H,1-3H3,(H,18,20)(H,19,21)/b7-6+

InChI Key

KXEZNFJPULEXLW-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)/C=C/C2=CC=CS2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C=CC2=CC=CS2

Origin of Product

United States

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